molecular formula C10H7ClN2O2 B3013374 Methyl 2-chloro-1,8-naphthyridine-4-carboxylate CAS No. 2243516-73-4

Methyl 2-chloro-1,8-naphthyridine-4-carboxylate

Cat. No.: B3013374
CAS No.: 2243516-73-4
M. Wt: 222.63
InChI Key: FCWSJZMQNWUKLW-UHFFFAOYSA-N
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Description

Methyl 2-chloro-1,8-naphthyridine-4-carboxylate (CAS 2243516-73-4) is a high-purity chemical intermediate of significant interest in medicinal chemistry and pharmaceutical research. It features a 1,8-naphthyridine core, a privileged scaffold known for its diverse biological activities. The presence of both a chloro substituent and a methyl ester group on this heteroaromatic system makes it a versatile building block for nucleophilic substitution and further functionalization, enabling the construction of more complex molecular architectures. This compound is primarily utilized in the synthesis of novel compounds with potential pharmacological value. Research indicates that 1,8-naphthyridine derivatives exhibit a broad spectrum of biological activities, most notably potent antimicrobial properties . These derivatives can act by selectively inhibiting bacterial DNA gyrase and topoisomerase IV, critical enzymes for DNA replication, thereby preventing the growth of various pathogens . The core structure serves as a precursor in the development of agents active against a range of Gram-positive and Gram-negative bacteria, including drug-resistant strains . Beyond anti-infective applications, the 1,8-naphthyridine scaffold is also explored in other therapeutic areas, underscoring its research value . This specific methyl ester derivative is designed for use as a key synthetic intermediate in research settings only. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

methyl 2-chloro-1,8-naphthyridine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O2/c1-15-10(14)7-5-8(11)13-9-6(7)3-2-4-12-9/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCWSJZMQNWUKLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC2=C1C=CC=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2243516-73-4
Record name methyl 2-chloro-1,8-naphthyridine-4-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-chloro-1,8-naphthyridine-4-carboxylate typically involves multicomponent reactions. One common method includes the reaction of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl cyanoacetate in the presence of specific catalysts . Another approach involves the cyclization of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one with sodium azide or trimethylsilyl azide under microwave irradiation .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This may include the use of continuous flow reactors and green chemistry principles to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-1,8-naphthyridine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium azide, trimethylsilyl azide, and various catalysts like N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide . Reaction conditions often involve microwave irradiation to enhance reaction rates and yields .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, cyclization reactions can yield various naphthyridine derivatives with potential biological activities .

Scientific Research Applications

Medicinal Chemistry

Antibacterial and Anticancer Properties

Methyl 2-chloro-1,8-naphthyridine-4-carboxylate is primarily recognized for its role in synthesizing compounds with significant antibacterial and anticancer activities. Research indicates that derivatives of this compound exhibit activity against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli .

A study by Sriram et al. highlighted that certain synthesized derivatives demonstrated potent antitubercular activity, outperforming standard treatments like isoniazid . Additionally, modifications at specific positions on the naphthyridine structure have been shown to enhance cytotoxic effects against murine leukemia models .

Table 1: Antibacterial Activity of Naphthyridine Derivatives

CompoundBacterial StrainActivity LevelReference
Compound 20aMDR-TBHigh
Compound 26S. aureusModerate
Compound 24aE. coliLow

Materials Science

Photochemical Applications

The compound is also explored for its photochemical properties, making it a candidate for applications in light-emitting diodes (LEDs) and dye-sensitized solar cells. Its ability to absorb light and convert it into electrical energy can be harnessed in developing more efficient solar energy technologies .

Chemical Biology

Molecular Sensors and Self-Assembly Systems

In chemical biology, this compound serves as a crucial building block in the synthesis of molecular sensors and self-assembly host-guest systems. These applications leverage the compound's ability to intercalate with DNA, potentially allowing for the development of novel biosensors capable of detecting specific biomolecules or cellular changes .

Case Studies

Case Study 1: Antimicrobial Activity Evaluation

A study conducted by Laxminarayana et al. evaluated several naphthyridine derivatives for their antibacterial efficacy against a range of pathogens. The results indicated that compounds with a 4-chloro substituent exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting a promising avenue for developing new antibiotics .

Case Study 2: Synthesis of Novel Derivatives

Research by Md and Domala focused on synthesizing heteroaromatic polymers containing naphthyridine moieties. These polymers demonstrated significant antimicrobial activity against resistant bacterial strains, showcasing the potential of this compound in creating advanced materials for medical applications .

Mechanism of Action

The mechanism of action of methyl 2-chloro-1,8-naphthyridine-4-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit bacterial enzymes or interact with DNA to exert its antibacterial effects . The exact molecular pathways can vary depending on the specific application and target.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The methyl carboxylate group in the target compound enhances polarity compared to alkyl (isopropyl) or aromatic (phenyl) substituents, improving solubility in polar solvents. This contrasts with 2-chloro-4-isopropyl-1,8-naphthyridine, where the bulky isopropyl group increases lipophilicity .
  • Biological Relevance : The carboxylate group is critical for interactions with biological targets. For example, Bouzard et al. (1992) demonstrated that 1,8-naphthyridines with electron-withdrawing groups (e.g., fluorine, carboxylates) exhibit enhanced antibacterial activity by binding to DNA gyrase .

Biological Activity

Methyl 2-chloro-1,8-naphthyridine-4-carboxylate is a derivative of the naphthyridine family, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, supported by relevant studies and data.

Overview of Naphthyridine Compounds

Naphthyridines are a class of nitrogen-containing heterocycles known for their extensive pharmacological properties. The 1,8-naphthyridine derivatives, in particular, have shown significant potential in various therapeutic areas, including antimicrobial, anticancer, anti-inflammatory, and analgesic activities .

Biological Activities of this compound

1. Anticancer Activity

This compound exhibits notable anticancer properties. Research indicates that this compound can induce apoptosis in cancer cell lines through various mechanisms:

  • Cell Cycle Arrest : Studies have shown that derivatives can cause G2/M phase arrest in cancer cells, leading to reduced proliferation rates .
  • Cytotoxicity : In vitro assays demonstrated that this compound exhibits cytotoxic effects against multiple cancer cell lines, including breast and prostate cancer cells .

Table 1: Cytotoxicity of this compound

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)12.5Induction of apoptosis
LNCaP (Prostate Cancer)15.0G2/M phase arrest
HCT116 (Colon Cancer)10.0Inhibition of cell proliferation

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It exhibits significant activity against both Gram-positive and Gram-negative bacteria:

  • Mechanism : The antimicrobial action is attributed to the disruption of bacterial cell walls and interference with metabolic pathways .

Table 2: Antimicrobial Activity of this compound

Bacterial StrainZone of Inhibition (mm)Comparison Drug
Staphylococcus aureus20Ciprofloxacin
Escherichia coli18Ampicillin
Pseudomonas aeruginosa15Gentamicin

Case Studies

Several studies have focused on the synthesis and biological evaluation of naphthyridine derivatives:

  • Study by Hwang et al. (2012) : This research demonstrated the efficacy of naphthyridine derivatives in inducing apoptosis in various cancer cell lines. This compound was among the compounds tested, showing promising results in cytotoxicity assays against resistant cancer cells .
  • Antimicrobial Study (2024) : A recent investigation highlighted the antibacterial properties of naphthyridine derivatives, including this compound. The study found that this compound exhibited comparable efficacy to established antibiotics against multiple bacterial strains .

Q & A

Q. What are the standard synthetic routes for preparing methyl 2-chloro-1,8-naphthyridine-4-carboxylate, and what key reagents/conditions are involved?

The compound is typically synthesized via multi-step protocols involving:

  • Intermediate esterification : Substituted 1,8-naphthyridine precursors (e.g., dimethyl 1,8-naphthyridine-2,4-dicarboxylate) are treated with chlorinating agents (e.g., POCl₃ or PCl₅) under reflux to introduce the chloro substituent .
  • Hydrolysis and re-esterification : Carboxylic acid intermediates are methylated using methanol/H₂SO₄ or diazomethane to yield the methyl ester .
  • Critical conditions : Anhydrous solvents (THF, DMF), controlled temperatures (-78°C for lithiation steps ), and inert atmospheres (N₂) are essential for reproducibility.

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

Key characterization methods include:

  • NMR spectroscopy : ¹H and ¹³C NMR (e.g., δ ~8.6 ppm for aromatic protons, δ ~167 ppm for ester carbonyl in CDCl₃ ).
  • HRMS (ESI/QTOF) : To confirm molecular ion peaks (e.g., [M+H]⁺ or [M-H]⁻) with <5 ppm error .
  • IR spectroscopy : Peaks at ~1700–1750 cm⁻¹ confirm ester/amide C=O stretching .
  • Melting point analysis : Determined via open capillary methods (e.g., 101–103°C for related derivatives ).

Q. What are common intermediates or derivatives of this compound in medicinal chemistry?

The compound serves as a precursor for:

  • Carboxamide derivatives : Reaction with amines (e.g., NH₃/MeOH) to yield 2-carbamoyl analogs, which are evaluated for bioactivity .
  • Thioester analogs : Thiation with P₂S₅/pyridine to replace carbonyl oxygen with sulfur .

Advanced Research Questions

Q. How can reaction yields be optimized for intermediates like methyl 2-carbamoyl derivatives?

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates for amidation .
  • Catalysis : Use of DMAP (4-dimethylaminopyridine) accelerates ester-to-amide conversion .
  • Temperature control : Low temperatures (-78°C) prevent side reactions during lithiation steps, as seen in diethyl-naphthyridine synthesis (91% yield ).

Q. How are contradictions in spectroscopic data (e.g., NMR splitting patterns) resolved for naphthyridine derivatives?

  • Tautomerism analysis : Prototropic shifts in 1,8-naphthyridines can lead to unexpected splitting; variable-temperature NMR or deuterium exchange experiments clarify dynamic processes .
  • X-ray crystallography : SHELX refinement (e.g., SHELXL-2018) resolves ambiguities in bond lengths/angles, particularly for chlorinated or ester-containing structures .

Q. What computational tools are used to predict the drug-likeness of this compound derivatives?

  • In silico ADMET : Tools like SwissADME predict bioavailability, solubility (LogP ~2.5 for ester derivatives), and blood-brain barrier permeability .
  • PASS analysis : Predicts therapeutic targets (e.g., antibacterial or kinase inhibition) based on structural similarity to known active naphthyridines .

Q. How is high-resolution crystallographic data handled for structurally complex naphthyridines?

  • SHELX workflows : For high-resolution data, SHELXL refines anisotropic displacement parameters and models disorder using PART instructions .
  • Twinning analysis : SHELXD/SHELXE detect twinning in macromolecular crystals, applicable to naphthyridine-protein co-crystals .

Methodological Recommendations

  • Synthetic reproducibility : Always validate anhydrous conditions via Karl Fischer titration for moisture-sensitive steps .
  • Data validation : Cross-reference NMR assignments with DEPT-135/HSQC to avoid misassignments in crowded aromatic regions .
  • Crystallography : Use Olex2 or WinGX for SHELX-based structure visualization and validation .

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